2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid
Description
2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes dichlorinated phenoxy and thiophene moieties
Properties
CAS No. |
90966-20-4 |
|---|---|
Molecular Formula |
C13H8Cl2O5S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(3-hydroxythiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H8Cl2O5S/c14-10-6(12(19)13-7(16)3-4-21-13)1-2-8(11(10)15)20-5-9(17)18/h1-4,16H,5H2,(H,17,18) |
InChI Key |
WXUCKPYCDNHGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=C(C=CS2)O)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with a hydroxy group and an oxo group, followed by the introduction of a dichlorinated phenoxy group. The final step involves the formation of the acetic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields a secondary alcohol.
Scientific Research Applications
2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-hydroxy-2(5H)-furanone: Similar in structure due to the presence of dichlorinated and hydroxy groups.
Indole derivatives: Share similar biological activities and are used in medicinal chemistry.
Uniqueness
2-[2,3-Dichloro-4-[(3-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is unique due to its combination of dichlorinated phenoxy and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
